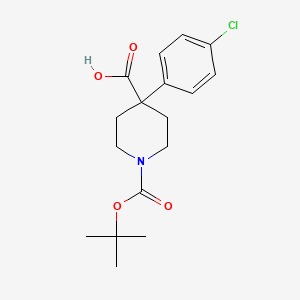![molecular formula C10H18Cl2N2 B1292819 [4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride CAS No. 102880-23-9](/img/structure/B1292819.png)
[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride (4-AEPD) is a water-soluble small molecule that has been used in a variety of scientific research applications. It is a derivative of dimethylamine, an organic compound found in many natural products. 4-AEPD has been found to have a range of biochemical and physiological effects, and is used in a number of lab experiments.
Scientific Research Applications
Nitrosamines and Environmental Impacts
Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have been a major concern in water technology due to their formation as disinfection by-products in chloraminated waters. These compounds pose significant health risks higher than those from chlorinated by-products. Research has delved into the occurrence, precursors, and removal of nitrosamines from water, highlighting the urgent need for developing efficient removal methods, potentially through photolytic techniques (Nawrocki & Andrzejewski, 2011).
Phenylethylamines and Neurotoxicity
Studies have examined the effects of repeated administration of phenylethylamines, focusing on their neurotoxic effects and the development of tolerance. The research underscores the significance of understanding the central nervous system (CNS) toxicity and behavioral changes induced by these compounds (Woolverton, 1986).
Synthetic Routes and Spectroscopic Properties
Research into the synthesis and structural properties of novel substituted compounds, including reactions of chloral with substituted anilines, provides insights into the formation of specific phenyl and phenylethylamine derivatives. Such studies are crucial for the development of new materials with potential applications in various fields (Issac & Tierney, 1996).
Herbicide Toxicity and Environmental Concerns
The toxicological research on herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and its impact on ecosystems emphasizes the need for a deeper understanding of chemical toxicity. Such studies help in assessing occupational risks, neurotoxicity, and resistance to herbicides, guiding future research towards safer environmental practices (Zuanazzi, Ghisi, & Oliveira, 2020).
Betalains: Chemistry and Biochemistry
Investigations into plant betalains, particularly their synthesis, roles in plant development, and potential health benefits, reveal the multifaceted applications of these compounds. Research suggests that betalains could be harnessed for their antioxidant, anti-inflammatory, and other beneficial properties in human health (Khan & Giridhar, 2015).
Dimethylarginines and Human Diseases
The study of asymmetric and symmetric dimethylarginine (ADMA and SDMA) highlights their roles as uremic toxins and predictors of cardiovascular events. This research is pivotal for understanding the mechanisms of these compounds in diseases and developing therapies against conditions associated with elevated ADMA/SDMA levels (Tain & Hsu, 2017).
Safety and Hazards
Properties
IUPAC Name |
4-(2-aminoethyl)-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-12(2)10-5-3-9(4-6-10)7-8-11;;/h3-6H,7-8,11H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDGRNGFANEVFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648549 |
Source


|
| Record name | 4-(2-Aminoethyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102880-23-9 |
Source


|
| Record name | 4-(2-Aminoethyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














